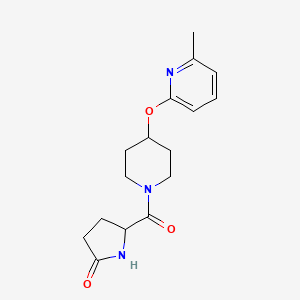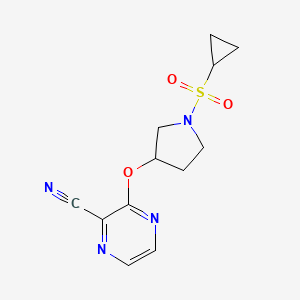
5-(4-((6-Methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(4-((6-Methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidin-2-one ring, a piperidine ring, and a pyridine ring . These structures are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidin-2-one and piperidine derivatives can be synthesized through various methods. For instance, pyrrolidin-2-one derivatives can be synthesized through ring construction from different cyclic or acyclic precursors . Piperidine derivatives can be synthesized through intra- and intermolecular reactions leading to the formation of various substituted piperidines .Molecular Structure Analysis
The molecular structure of this compound likely involves a complex three-dimensional arrangement due to the presence of multiple rings and functional groups. The pyrrolidin-2-one and piperidine rings contribute to the stereochemistry of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Pyrrolidin-2-one and piperidine derivatives are known to undergo a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen
Novel Biotransformation Pathways
Research has uncovered novel biotransformation pathways involving the conversion of aminopyrrolidine to aminopiperidine rings, highlighting the role of human CYP3A in the metabolism of complex molecules. This study provides insights into the enzymatic processes that could influence the development and optimization of related compounds for therapeutic applications (Chen et al., 2011).
Intramolecular Interactions and Reactivity
Investigations into intramolecular pyridine-based frustrated Lewis pairs reveal the synthesis of borylmethylpyridines through deprotonation and subsequent treatment, showcasing the potential for creating novel structures with unique reactivity and binding modes (Körte et al., 2015).
Potential Insecticidal Applications
A study on pyridine derivatives against the cowpea aphid indicates that certain structures exhibit significant insecticidal activities. This research suggests the potential for developing new, effective pest control agents based on pyridine frameworks (Bakhite et al., 2014).
Advanced Synthesis Techniques
Efficient synthesis methods for nitrogen heterocycles, including the use of microwave-assisted procedures, have been developed, demonstrating the versatility and potential of pyridine and piperidine derivatives in creating biologically active molecules (Hadiyal et al., 2020).
Anticancer Activity
Novel pyridine derivatives have been synthesized and evaluated for their in vitro anticancer activity. Compounds showing potent activity against cancer cell lines highlight the therapeutic potential of these structures in cancer treatment (Eldehna et al., 2019).
Wirkmechanismus
Target of Action
The compound contains a pyrrolidin-2-one ring, which is a common scaffold in many biologically active compounds .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effect. The presence of functional groups such as the pyrrolidin-2-one ring and the piperidine ring may influence these properties .
Zukünftige Richtungen
The future directions in the study of this compound would likely involve further exploration of its synthesis, properties, and potential applications. Pyrrolidin-2-one and piperidine derivatives are areas of active research due to their presence in many biologically active compounds and pharmaceuticals .
Eigenschaften
IUPAC Name |
5-[4-(6-methylpyridin-2-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-11-3-2-4-15(17-11)22-12-7-9-19(10-8-12)16(21)13-5-6-14(20)18-13/h2-4,12-13H,5-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFHHGQTVSSPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3CCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2947017.png)


![N-(3,5-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2947022.png)

![(E)-ethyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2947024.png)
![N,N-diethyl-4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2947025.png)



![4-[(3aS,4R,9bR)-6,8-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B2947034.png)
![N2,N4-bis(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B2947036.png)